Rutamycin
Description
Historical Context and Discovery within Bioenergetics Research
The study of oligomycins began in 1954 with the isolation of a complex of these compounds from a soil strain of Streptomyces diastatochromogenes. toku-e.com These substances were noted for their high activity against fungi. toku-e.com A few years later, in 1958, Henry Lardy and his colleagues reported that oligomycin (B223565) was a potent inhibitor of mitochondrial ATP synthase, a landmark finding that shifted its scientific importance towards metabolic research. nih.gov
Oligomycin D, also known as Rutamycin, was specifically identified in 1961 from a different species of Streptomyces. agscientific.com Research throughout the 1960s, notably by Efraim Racker's laboratory, further clarified the mechanism of action. nih.gov These studies demonstrated that the mitochondrial ATP synthase could be separated into two main parts: the F1 portion, containing the catalytic site for ATP synthesis, and the F0 portion, which conferred sensitivity to oligomycin. nih.gov This established that oligomycin's inhibitory effect was due to its interaction with the membrane-bound F0 sector, specifically by blocking its proton channel, which is essential for coupling proton flow to ATP synthesis. researchgate.netnih.govwikipedia.org For decades, the precise binding site remained elusive, but it was eventually discovered to be on the c-subunit ring of the F0 portion of the ATP synthase. toku-e.comnih.gov
Significance as a Foundational Research Tool in Mitochondrial Biology
The specificity of Oligomycin D as an inhibitor of ATP synthase makes it a foundational tool for studying mitochondrial function. ontosight.ai By blocking the proton channel of the F1F0-ATPase, it effectively halts ATP synthesis via oxidative phosphorylation. toku-e.comwikipedia.org This allows researchers to experimentally dissect the components of mitochondrial respiration. ontosight.ai
In a typical experimental setting, measuring the cellular oxygen consumption rate (OCR) provides a real-time view of mitochondrial activity. spandidos-publications.comnih.gov The addition of Oligomycin D causes a sharp decrease in OCR; this decrease corresponds to the amount of respiration that was directly coupled to ATP production. researchgate.netspandidos-publications.com The residual oxygen consumption that persists in the presence of Oligomycin D is attributed to processes such as proton leak across the inner mitochondrial membrane. nih.govplos.org
This ability to distinguish between ATP-linked respiration and proton leak is fundamental to assessing mitochondrial health and efficiency. Consequently, Oligomycin D is a standard component in widely used experimental protocols, such as the "Mito Stress Test," which quantifies key parameters of mitochondrial function and dysfunction. toku-e.comtoku-e.com Its use allows scientists to investigate the effects of impaired mitochondrial energy production on a wide range of cellular processes and its role in the pathophysiology of various diseases. ontosight.ai
| Property | Value |
|---|---|
| Alternate Names | This compound, 26-Demethyloligomycin A scbt.com |
| CAS Number | 1404-59-7 agscientific.comscbt.comtoku-e.com |
| Molecular Formula | C44H72O11agscientific.comscbt.comtoku-e.com |
| Molecular Weight | 777.04 Da scbt.com |
| Mechanism of Action | Inhibitor of mitochondrial F1F0-ATPase by binding to the F0 subunit and blocking the proton channel. scbt.comtoku-e.comwikipedia.org |
Overview of Key Academic Research Trajectories for Oligomycin D
The utility of Oligomycin D as a specific inhibitor of oxidative phosphorylation has led to its application across several key research trajectories:
Cancer Bioenergetics: Researchers use Oligomycin D to study the metabolic flexibility of cancer cells. nih.gov By inhibiting mitochondrial ATP production, scientists can investigate how tumor cells adapt their energy metabolism, often by increasing their reliance on glycolysis—a phenomenon known as the Warburg effect. nih.gov It is also used to explore mitochondrial-related mechanisms of apoptosis (programmed cell death) and to study the activity of proteins like P-glycoprotein, which contributes to multidrug resistance in cancer by using ATP to expel anticancer drugs from the cell. toku-e.com
Mitochondrial Dysfunction and Disease: Oligomycin D is employed to mimic conditions of impaired mitochondrial function, aiding the study of mitochondrial diseases. ontosight.ai For instance, it has been used in research on Leigh syndrome, a severe neurological disorder caused by mutations affecting mitochondrial ATP production. nih.gov By inducing ATP depletion, researchers can investigate the downstream cellular consequences and explore potential therapeutic interventions. toku-e.com
Fundamental Bioenergetics: The compound remains central to fundamental research on the mechanisms of energy transduction in mitochondria. It is used to study the proton motive force, which consists of the mitochondrial membrane potential and the pH gradient across the inner membrane. brainly.comcellsignal.com By blocking the primary consumer of this force (ATP synthase), Oligomycin D causes hyperpolarization of the inner mitochondrial membrane, allowing for detailed studies of proton leak, ion transport, and the generation of reactive oxygen species (ROS). toku-e.comresearchgate.netfrontiersin.org
| Research Area | Application of Oligomycin D | Key Parameters Measured | Reference |
|---|---|---|---|
| Cancer Research | Induce apoptosis; study multi-drug resistance; analyze metabolic adaptation. | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR), ATP levels, cell growth inhibition. | toku-e.comnih.gov |
| Mitochondrial Disease Modeling | Mimic impaired ATP synthesis to study diseases like Leigh Syndrome. | ATP synthesis activity, cell viability under metabolic stress. | nih.gov |
| Cellular Bioenergetics | Dissect components of respiration (ATP-linked vs. proton leak). | Basal respiration, maximal respiration, spare respiratory capacity, proton leak. | ontosight.ainih.govnih.gov |
| Reactive Oxygen Species (ROS) | Investigate the relationship between mitochondrial membrane potential and ROS production. | Mitochondrial membrane potential (ΔΨm), ROS levels. | frontiersin.orgbiologists.com |
Structure
2D Structure
Properties
CAS No. |
1404-59-7 |
|---|---|
Molecular Formula |
C44H72O11 |
Molecular Weight |
777.0 g/mol |
IUPAC Name |
(1S,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C44H72O11/c1-11-33-16-14-12-13-15-27(4)41(50)43(10,52)42(51)32(9)40(49)31(8)39(48)30(7)38(47)26(3)17-20-37(46)53-36-24-44(54-34(19-18-33)29(36)6)22-21-25(2)35(55-44)23-28(5)45/h12-14,16-17,20,25-36,38,40-41,45,47,49-50,52H,11,15,18-19,21-24H2,1-10H3/b13-12+,16-14+,20-17+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41-,43+,44-/m0/s1 |
InChI Key |
LVWVMRBMGDJZLM-BONFEJLISA-N |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H](C[C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C |
Canonical SMILES |
CCC1CCC2C(C(CC3(O2)CCC(C(O3)CC(C)O)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rutamycin; Oligomycin D; A 272; A272; A-272 |
Origin of Product |
United States |
Molecular Mechanism of Action of Oligomycin D
Interaction with Mitochondrial F1F0 ATP Synthase (Complex V)
The F1F0 ATP synthase is a complex molecular motor composed of two main sectors: the F1 sector, which is located in the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F0 sector, which is embedded in the inner mitochondrial membrane and functions as a proton turbine. microbialcell.commdpi.com Oligomycin (B223565) D specifically binds to the F0 sector, disrupting the flow of protons and thereby inhibiting the rotation of the c-ring, a critical step in ATP synthesis. nih.govmicrobialcell.com
The binding site for oligomycin D is located on the surface of the c-ring within the F0 subunit. nih.govpnas.org This ring is a polymer of c-subunits that rotates as protons move through the F0 sector. microbialcell.com Oligomycin D binds to a hydrophobic pocket formed by adjacent c-subunits, effectively locking the ring and preventing its rotation. nih.govnih.gov
High-resolution crystallographic studies have identified key amino acid residues within the c-ring that are crucial for oligomycin D binding. nih.govpnas.org A pivotal residue is the highly conserved glutamate (B1630785) at position 59 (Glu59) in yeast (or the equivalent residue in other species). nih.govnih.gov The carboxyl side chain of Glu59, which is essential for proton translocation, forms a hydrogen bond with oligomycin D through a bridging water molecule. nih.govpnas.org This interaction shields the glutamate from the aqueous environment, preventing proton transfer. nih.govnih.gov
Other critical residues that form primarily hydrophobic interactions with oligomycin D have also been identified. nih.gov In yeast, mutations in residues such as Leu57, Leu63, and Phe64 have been shown to confer resistance to oligomycin, highlighting their importance in the binding pocket. nih.govnih.gov
Table 1: Critical Amino Acid Residues in Yeast for Oligomycin D Binding
| Residue | Type of Interaction | Role in Inhibition |
|---|---|---|
| Glu59 | Hydrogen bond (via water) | Essential for proton translocation; binding locks it in a semiclosed state. nih.gov |
| Leu57 | Hydrophobic | Contributes to the formation of the binding pocket. nih.govnih.gov |
| Leu63 | Hydrophobic | Side chain adopts a new rotamer conformation upon binding. nih.govnih.gov |
| Phe64 | Hydrophobic | Side chain adopts a new rotamer conformation upon binding. nih.govnih.gov |
The amino acid residues that constitute the oligomycin D binding site are remarkably conserved between yeast and humans, with 100% identity. nih.govpnas.org This high degree of conservation explains the potent inhibitory effect of oligomycin D on mitochondrial ATP synthase across a wide range of eukaryotes.
In contrast, the corresponding residues in bacterial F0 ATP synthase homologs show significant divergence. nih.govpnas.org For instance, in Escherichia coli, only two of the residues involved in the binding site are conserved. pnas.org Furthermore, the critical glutamate residue (Glu59 in yeast) is replaced by an aspartic acid in E. coli, which would alter the hydrogen-bonding network necessary for high-affinity oligomycin binding. pnas.org This divergence in the binding site is the primary reason for the differential sensitivity, with mitochondrial ATP synthases being highly sensitive to oligomycin D while most bacterial ATP synthases are insensitive. agscientific.compnas.org
Identification of Critical Amino Acid Residues (e.g., Glu59)
Structural Basis of Inhibition
The inhibitory action of oligomycin D is rooted in its ability to physically obstruct the rotational mechanism of the F0 motor. By binding to the c-ring, it acts as a wedge, preventing the conformational changes necessary for proton translocation and subsequent rotation. researchgate.net
The high-resolution (1.9 Å) crystal structure of oligomycin bound to the c10-ring of yeast mitochondrial ATP synthase has provided profound insights into its inhibitory mechanism. nih.govpnas.orgrcsb.org These structures reveal that oligomycin D binds to the surface of the c-ring, making contact with two adjacent c-subunit molecules. nih.govpnas.org The binding position directly explains the blockage of proton translocation. nih.gov The hydrophobic face of the oligomycin molecule interacts with the hydrophobic surface of the c-ring, while the more hydrophilic face of the inhibitor is exposed to the solvent. nih.gov Cryo-electron microscopy (cryo-EM) studies of the entire yeast ATP synthase complex have confirmed that oligomycin binds to the c-ring within the lipid bilayer environment. nih.gov
Molecular dynamics (MD) simulations have complemented the static crystal structures by providing a dynamic view of the interaction between oligomycin D and the ATP synthase. nih.govnih.gov These simulations suggest that oligomycin D initially partitions into the lipid/water interface of the mitochondrial inner membrane. nih.gov From this environment, it can then bind to the exposed proton-carrying sites on the c-ring. nih.gov
High-Resolution Crystal Structures of Oligomycin D-Bound ATP Synthase Components
Direct Impact on Proton Translocation and the Rotary Catalytic Mechanism
Oligomycin D exerts its inhibitory effect by directly targeting the F₀ portion of the F₁F₀ ATP synthase, a multi-subunit enzyme embedded in the inner mitochondrial membrane. nih.govtoku-e.comnih.gov Specifically, it binds to the c-ring, a rotating component of the F₀ motor that is crucial for proton translocation. nih.govmicrobialcell.com High-resolution crystal structures have revealed that oligomycin binds to the surface of the c₁₀ ring, making contact with two adjacent c-subunits. nih.gov This binding site is strategically located at the proton channel. nih.gov
The interaction between Oligomycin D and the c-ring physically obstructs the movement of protons. nih.govagscientific.com A key interaction involves the essential carboxyl side chain of a glutamate residue (Glu59 in yeast) within the c-subunit, which is vital for proton translocation. nih.gov Oligomycin D shields this critical residue from the aqueous environment of the proton half-channel, effectively locking it in a semi-closed conformation and preventing its participation in the proton relay mechanism. nih.gov This blockage of proton flow through the F₀ channel directly stalls the rotation of the c-ring. nih.gov
The rotation of the c-ring is mechanically coupled to the γ-subunit of the F₁ catalytic headpiece. microbialcell.com As the c-ring rotates, driven by the proton motive force, it forces the γ-subunit to rotate within the α₃β₃ hexamer of the F₁ domain. This rotation induces conformational changes in the catalytic sites of the β-subunits, driving the synthesis of ATP. microbialcell.com By halting the rotation of the c-ring, Oligomycin D effectively decouples proton translocation from ATP synthesis, thereby inhibiting the rotary catalytic mechanism of the enzyme. toku-e.comnih.gov It is important to note that oligomycin inhibits both the forward action (ATP synthesis) and the reverse action (ATP hydrolysis) of the ATP synthase, as both processes rely on the rotation of the c-ring. nih.govroyalsocietypublishing.org
Table 1: Key Molecular Interactions of Oligomycin D with ATP Synthase
| Interacting Component | Residue/Region | Consequence of Interaction |
|---|---|---|
| ATP Synthase c-ring | Surface of the c₁₀ ring, contacting two neighboring c-subunits. nih.gov | Stabilizes the oligomycin-bound complex. nih.gov |
| Glutamate Residue (e.g., Glu59 in yeast) | Carboxyl side chain within the c-subunit. nih.gov | Forms a hydrogen bond via a bridging water molecule, shielding it from the proton channel. nih.gov |
| Proton Channel (F₀) | The channel through which protons pass. nih.govagscientific.com | Physical blockage of proton translocation. nih.govagscientific.com |
| γ-subunit (F₁) | Central stalk coupled to the c-ring. microbialcell.com | Halts the rotation of the γ-subunit, preventing conformational changes required for ATP synthesis. microbialcell.comnih.gov |
Downstream Biochemical and Energetic Consequences
Inhibition of ATP Synthesis via Oxidative Phosphorylation
The primary and most direct consequence of Oligomycin D's action on ATP synthase is the potent inhibition of ATP synthesis via oxidative phosphorylation. nih.govagscientific.comresearchgate.net By blocking the proton channel in the F₀ subunit, Oligomycin D prevents the influx of protons from the intermembrane space back into the mitochondrial matrix. microbialcell.comagscientific.com This proton flow is the driving force that the ATP synthase harnesses to phosphorylate ADP to ATP. microbialcell.com Consequently, the cessation of proton translocation directly halts the catalytic activity of the F₁ domain, leading to a sharp decrease in mitochondrial ATP production. toku-e.commdpi.com
This inhibition affects the cell's primary mechanism for generating ATP under aerobic conditions. nih.gov The process of oxidative phosphorylation, which couples the oxidation of substrates by the electron transport chain to the phosphorylation of ADP, is effectively uncoupled at its final step. nih.govagscientific.com While the electron transport chain may initially continue to pump protons, the inability to utilize the resulting proton gradient for ATP synthesis leads to a state of respiratory control where oxygen consumption decreases because the proton gradient becomes too steep to overcome. agscientific.com
Alterations in Electron Transport Chain Activity
The inhibition of ATP synthase by Oligomycin D has significant feedback effects on the activity of the electron transport chain (ETC). agscientific.com The ETC and ATP synthase are functionally coupled; the ETC creates the proton gradient that the ATP synthase dissipates. physiology.org When Oligomycin D blocks the ATP synthase, the dissipation of the proton gradient is severely restricted. agscientific.com This leads to a buildup of protons in the intermembrane space and an increase in the mitochondrial membrane potential (hyperpolarization). agscientific.comresearchgate.net
Influence on Mitochondrial Membrane Potential (ΔΨm) and Proton Gradient
Oligomycin D directly and significantly influences the mitochondrial membrane potential (ΔΨm) and the transmembrane proton gradient (ΔpH), which together constitute the proton-motive force. microbialcell.comresearchgate.net By blocking the F₀ proton channel, Oligomycin D prevents the re-entry of protons into the mitochondrial matrix through the ATP synthase. researchgate.netmdpi.com This leads to an accumulation of protons in the intermembrane space, causing the inner mitochondrial membrane to become hyperpolarized, meaning the ΔΨm becomes more negative. researchgate.netmdpi.com
This hyperpolarization is a hallmark of ATP synthase inhibition and is a direct consequence of the continued (albeit slowing) activity of the electron transport chain's proton pumps in the face of blocked proton efflux. researchgate.netnih.gov The magnitude of the proton gradient (both the electrical component, ΔΨm, and the chemical component, ΔpH) increases until it reaches a point where it creates a back-pressure that inhibits further proton pumping by the respiratory chain. researchgate.netlife-science-alliance.org This elevated proton-motive force is a key factor in the feedback inhibition of the electron transport chain activity discussed previously. researchgate.netwikipedia.org The state of high ΔΨm and a steep proton gradient is maintained as long as the ATP synthase remains inhibited and there is no alternative pathway for proton leak across the inner membrane. physiology.orglife-science-alliance.org
Table 2: Summary of Downstream Effects of Oligomycin D
| Biochemical/Energetic Parameter | Effect of Oligomycin D | Mechanism |
|---|---|---|
| ATP Synthesis | Potent Inhibition. agscientific.comresearchgate.net | Blockade of proton flow through ATP synthase prevents the conversion of ADP to ATP. toku-e.commicrobialcell.com |
| Electron Transport Chain (ETC) Activity | Decreased/Inhibited. agscientific.com | Increased proton-motive force creates a thermodynamic barrier, slowing electron flow and oxygen consumption. agscientific.com |
| Mitochondrial Membrane Potential (ΔΨm) | Hyperpolarization (Increase). researchgate.netmdpi.com | Accumulation of protons in the intermembrane space due to blocked ATP synthase-mediated influx. researchgate.netnih.gov |
| Proton Gradient (ΔpH) | Increased. researchgate.netlife-science-alliance.org | Reduced dissipation of the proton gradient leads to a steeper concentration difference across the inner membrane. researchgate.netlife-science-alliance.org |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Oligomycin D |
| ATP (Adenosine triphosphate) |
| ADP (Adenosine diphosphate) |
| Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) |
| Rotenone |
| Dimethyl malonate |
| Antimycin A |
| 2-deoxy-D-glucose (2-DG) |
| Tetramethylrhodamine methyl ester perchlorate (B79767) (TMRE) |
| BAM15 |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) |
| Citreoviridin |
| Bongkrekic acid |
| Carboxyatractyloside |
| 2,4-dinitrophenol (DNP) |
| Ouabain |
| Chloramphenicol |
| Colchicine |
| Malonate |
| Venturicidin |
| Dicyclohexylcarbodiimide (DCCD) |
| Bafilomycin |
| Azithromycin |
| Bedaquiline |
| Apoptolidin |
| Benzodiazepine Bz-423 |
| Cyclosporin A |
| Thermogenin |
| Anhydrotetracycline (ATc) |
Cellular and Biochemical Effects of Oligomycin D
Impact on Cellular Energy Metabolism and Homeostasis
The inhibition of ATP synthase by Oligomycin (B223565) D directly disrupts the primary pathway for ATP production in most eukaryotic cells, leading to profound adjustments in cellular energy metabolism and homeostasis.
Regulation of Oxygen Consumption Rate (OCR) in Cellular Systems
Oligomycin D is a potent inhibitor of mitochondrial respiration. agscientific.com By blocking the proton channel (F0 subunit) of ATP synthase, it prevents the flow of protons back into the mitochondrial matrix, which is essential for the phosphorylation of ADP to ATP. agscientific.com This blockage leads to a buildup of the proton gradient across the inner mitochondrial membrane. Consequently, the electron transport chain (ETC) slows down as it becomes energetically unfavorable to pump more protons against this steep gradient, resulting in a significant decrease in the oxygen consumption rate (OCR). agscientific.com
This effect is routinely measured in cellular bioenergetics research using techniques like extracellular flux analysis. The addition of oligomycin allows researchers to distinguish between ATP-linked respiration and proton leak, providing insights into mitochondrial efficiency. nih.gov For instance, in studies with various cancer cell lines and mesenchymal stem cells, the introduction of oligomycin leads to a sharp drop in OCR, quantifying the amount of oxygen consumed for ATP synthesis. nih.govnih.gov However, some studies have shown that in the presence of potent protonophores like CCCP, oligomycin can lead to an underestimation of the maximal capacity of the electron transport system in intact cells. nih.govplos.org In isolated mitochondria, the inhibitory effect of oligomycin on CCCP-induced maximal OCR is less pronounced. plos.org
The following table summarizes the effect of Oligomycin D on the oxygen consumption rate in different cellular systems based on experimental findings.
| Cell Type | Experimental Condition | Observed Effect on OCR | Reference(s) |
| Human Glioma Cells (T98G, U-87MG) | Acute treatment with oligomycin | Significant decrease in basal OCR | plos.org |
| Prostate Cancer Cells (PC-3) | Acute treatment with oligomycin | Underestimation of spare respiratory capacity in the presence of CCCP | nih.gov |
| Adhered Astrocytes | Chronic treatment with oligomycin | Decreased basal OCR | researchgate.net |
| SK-Mel-28 Melanoma Cells | Acute treatment with oligomycin | Reduction in ATP-linked respiration | nih.gov |
| Mesenchymal Stem Cells (MSCs) | Acute treatment with oligomycin | Inhibition of ATP synthase, leading to a decrease in OCR | nih.gov |
| Embryonic Stem Cells (ESCs) | Titrated oligomycin treatment | Dose-dependent inhibition of OXPHOS-ATP generation | oup.com |
This table is generated based on data from the referenced articles and is for illustrative purposes.
Shifts in Glycolysis and Oxidative Phosphorylation Balance (e.g., Glycolytic Compensation)
As a direct consequence of inhibiting oxidative phosphorylation (OXPHOS), cells treated with Oligomycin D often exhibit a compensatory increase in glycolysis to meet their energy demands. spandidos-publications.complos.org This metabolic shift, known as glycolytic compensation, is a crucial survival mechanism. plos.org When mitochondrial ATP production is curtailed, cells upregulate the rate of glucose consumption and lactate (B86563) production to generate ATP through substrate-level phosphorylation in the cytoplasm. plos.orgnih.gov
The extent of this glycolytic shift can vary significantly between different cell types, often depending on their basal metabolic phenotype. spandidos-publications.comnih.gov For example, cancer cells that are highly dependent on OXPHOS show a more pronounced increase in glycolysis upon oligomycin treatment compared to cells that are already highly glycolytic. nih.govoncotarget.com This phenomenon is exploited in metabolic research to assess a cell's "glycolytic capacity" – its ability to ramp up glycolysis when mitochondrial function is compromised. plos.org Studies on various cancer cell lines have demonstrated that while oligomycin completely inhibits OXPHOS, the rates of glycolysis are accelerated to varying degrees. nih.gov
Maintenance or Perturbation of Cellular ATP Levels under Oligomycin D Treatment
The impact of Oligomycin D on total cellular ATP levels is context-dependent and reveals the metabolic flexibility of the cell. While the inhibition of ATP synthase directly targets the primary source of ATP, the compensatory increase in glycolysis can, in some cases, maintain cellular ATP levels. nih.gov
In several cancer cell lines, treatment with oligomycin led to an initial, transient drop in ATP levels, which then recovered and were maintained after several hours due to the upregulation of glycolysis. nih.gov For instance, in H1299 cells, a 5-8% drop in ATP was observed within the first two hours of oligomycin treatment, but the levels were fully rebalanced by four hours. nih.gov However, in cells that are heavily reliant on OXPHOS or have a limited glycolytic capacity, prolonged exposure to oligomycin can lead to a significant and sustained depletion of cellular ATP. d-nb.info Short-term treatment of tobacco suspension cultures with oligomycin also resulted in a 30% decrease in ATP content. researchgate.net The ability of a cell to maintain ATP homeostasis under oligomycin challenge is therefore a key indicator of its metabolic adaptability. nih.gov
Role in Mitochondrial Physiology and Dysfunction Models
Oligomycin D's targeted action on ATP synthase makes it a valuable tool for studying mitochondrial physiology and modeling certain aspects of mitochondrial dysfunction.
Modulation of Mitochondrial Permeability Transition Pore (PTP) Formation
The mitochondrial permeability transition pore (PTP) is a non-selective, high-conductance channel in the inner mitochondrial membrane, and its opening is a key event in some forms of cell death. nih.gov There is growing evidence suggesting that the F1Fo-ATP synthase itself can form the PTP. pnas.org Given that oligomycin targets a component of the ATP synthase, its effect on PTP formation has been a subject of investigation.
While some studies have reported that oligomycin can inhibit PTP opening, this effect was often attributed to indirect effects such as changes in ATP/ADP concentrations, which can modulate the pore's sensitivity to calcium. nih.gov However, other research suggests a more direct role. For example, in some experimental models, oligomycin was shown to block TNF/emetine-induced cell death, a process dependent on PTP. nih.gov Conversely, some recent studies did not observe a direct effect of oligomycin on PTP opening. pnas.org The precise role of oligomycin in modulating the PTP appears to be complex and may depend on the specific experimental conditions and the model system being used. nih.gov
The Oligomycin-Sensitivity Conferring Protein (OSCP) is a subunit of the F1Fo-ATP synthase, located on the peripheral stalk. researchgate.netnih.gov It is essential for coupling the proton flow through the Fo domain to ATP synthesis in the F1 domain, and its presence confers sensitivity to oligomycin. nih.govproquest.com Although oligomycin itself binds to the c-subunit ring of the Fo domain, the OSCP is crucial for the structural and functional integrity that allows for this inhibition. nih.govnih.gov
Involvement of Cyclophilin D (CyPD) in PTP Regulation
The mitochondrial permeability transition pore (PTP) is a high-conductance channel in the inner mitochondrial membrane, and its opening is a critical event in some forms of cell death. Cyclophilin D (CyPD), a mitochondrial matrix protein, is a key regulator of the PTP, sensitizing it to opening in response to stimuli like calcium and oxidative stress. mdpi.compreprints.org
Current evidence suggests that the PTP is formed from dimers of the F₀F₁ ATP synthase. pnas.org CyPD interacts with the oligomycin sensitivity-conferring protein (OSCP) subunit located in the peripheral stalk of the ATP synthase. mdpi.compreprints.orgbiorxiv.orgmdpi.com This interaction is believed to be crucial for PTP regulation. The binding of CyPD to the OSCP is thought to facilitate the Ca²⁺-induced conformational changes in the ATP synthase dimer that lead to pore opening. mdpi.compnas.org The OSCP subunit appears to act as a sensor for signals that can switch the ATP synthase from its energy-producing function to a death-inducing channel. mdpi.com While the precise mechanism is still under investigation, the interaction between CyPD and the OSCP subunit of the ATP synthase is a central point of regulation for the PTP. biorxiv.orgmdpi.com
Induction and Regulation of Reactive Oxygen Species (ROS) Production
Oligomycin D, by inhibiting ATP synthase, can lead to an increase in the production of reactive oxygen species (ROS). This occurs because blocking the proton flow through ATP synthase leads to a buildup of the proton motive force (hyperpolarization of the inner mitochondrial membrane). This high membrane potential can slow down the electron transport chain, increasing the likelihood of electrons leaking from complexes I and III and prematurely reducing oxygen to form superoxide (B77818) radicals. life-science-alliance.org
However, the effect of oligomycin on ROS production can be complex and context-dependent. Some studies have shown that while oligomycin can induce ROS production, this effect might be transient or occur after a delay. jneurosci.org For instance, in one study, a significant increase in ROS was observed only after 18-22 minutes of incubation with oligomycin. jneurosci.org The production of ROS is often linked to the mitochondrial membrane potential; conditions that cause depolarization can decrease ROS generation. jneurosci.org Conversely, adding ADP in the presence of oligomycin has been shown to enhance ROS production, an effect that is counteracted by proton entry into the matrix. frontiersin.org
Effects on Mitochondrial Matrix pH
Inhibition of F₀F₁ ATP synthase by oligomycin directly impacts the pH of the mitochondrial matrix. The electron transport chain pumps protons from the matrix to the intermembrane space, creating a proton gradient. ATP synthase utilizes the flow of these protons back into the matrix to generate ATP. By blocking this proton reentry pathway, oligomycin causes an increase in the proton concentration in the intermembrane space and a decrease in the matrix, leading to an alkalinization of the mitochondrial matrix. nih.govresearchgate.net
Studies have shown that in the presence of oligomycin, the matrix pH can become significantly more alkaline. researchgate.net This change in matrix pH can, in turn, influence other mitochondrial functions. For example, an elevated matrix pH has been linked to the opening of a proton channel, which then allows proton influx to decrease the pH again. nih.gov The inhibition of ATP synthase by oligomycin has been shown to attenuate isoflurane-induced matrix acidification, further highlighting its role in modulating proton flux and matrix pH. drugbank.com
Influence on Mitochondrial Network Dynamics and Morphology
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology and function. nih.gov The inhibition of ATP synthase by oligomycin has been shown to have distinct effects on the mitochondrial network. Several studies have reported that treatment with oligomycin leads to mitochondrial fragmentation, where the interconnected tubular network breaks down into smaller, more rounded or punctate mitochondria. biorxiv.orgbiorxiv.orgnih.govresearchgate.net
This fragmentation is considered a response to mitochondrial stress. The increase in mitochondrial fragmentation induced by oligomycin is often associated with an increase in mitochondrial membrane potential. nih.gov The process of mitochondrial fragmentation can be a prelude to mitophagy, a cellular process to remove damaged mitochondria. The shift towards a fragmented morphology upon oligomycin treatment has been observed in various cell lines and is a consistent response to the inhibition of ATP synthesis. biorxiv.orgbiorxiv.orgnih.gov
Specific Cellular Responses and Pathway Modulation
Induction of Apoptosis and Mitochondrial Toxicity in Defined Cell Culture Models
Oligomycin D is a potent inducer of apoptosis, or programmed cell death, in various cell culture models. By inhibiting ATP synthase, oligomycin disrupts the primary source of cellular energy, leading to a state of bioenergetic crisis that can trigger apoptotic pathways. plos.orgapexbt.com
The apoptotic response to oligomycin is often characterized by a decrease in cell viability, a reduction in intracellular ATP levels, and changes in mitochondrial membrane potential. researchgate.net In some cell models, the cytotoxic effects of oligomycin are more pronounced under conditions of low glucose, where cells are more reliant on oxidative phosphorylation for energy production. researchgate.net The induction of apoptosis by oligomycin can involve the activation of caspases, key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, oligomycin treatment can lead to an increase in the population of cells with swollen mitochondria, a morphological change often associated with cellular stress and apoptosis. plos.org
Table 1: Effects of Oligomycin on Apoptosis and Mitochondrial Function in Cell Culture
| Cell Line | Glucose Condition | Effect on Cell Viability | Effect on Intracellular ATP | Effect on Mitochondrial Potential | Reference |
| MDA-MB-231 | High (25 mM) | Decrease | Decrease | Decrease | researchgate.net |
| MDA-MB-231 | Low (1 mM) | Stronger Decrease | Stronger Decrease | Stronger Decrease | researchgate.net |
| MCF-7 | Not specified | Induces Apoptosis | Decrease | Collapse | plos.org |
| RKO | Not specified | Enhances acetate-induced apoptosis | Not specified | Not specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
Modulation of Cellular Signaling Pathways
The cellular stress induced by oligomycin D triggers the modulation of several key signaling pathways. A primary response to the inhibition of ATP synthase is the activation of the AMP-activated protein kinase (AMPK) pathway. spandidos-publications.com AMPK acts as a cellular energy sensor, and its activation under low ATP conditions initiates downstream signaling to restore energy homeostasis.
In addition to AMPK, oligomycin treatment has been shown to activate the AKT signaling pathway. spandidos-publications.com The AKT pathway is involved in various cellular processes, including cell survival and proliferation. The activation of both AMPK and AKT pathways by oligomycin suggests a complex cellular response to mitochondrial dysfunction, involving both attempts to restore energy balance and promote survival. spandidos-publications.com
Furthermore, the bioenergetic stress caused by oligomycin can lead to changes in the expression of transcription factors. For example, in some cell models, oligomycin treatment has been shown to cause an increase in the expression of NRF-1 and PGC-1α, master regulators of mitochondrial biogenesis. pnas.org This suggests a compensatory response aimed at increasing the mitochondrial capacity of the cell. The response to oligomycin can also involve the integrated stress response (ISR), a broader signaling network activated by various cellular stresses, with the transcription factor ATF4 being a key marker. nih.gov
AMP-activated Protein Kinase (AMPK) Activation
Impact on Specialized Cellular Functions
Oligomycin's effect on platelet function is multifaceted. While it doesn't significantly inhibit platelet aggregation induced by agonists like thrombin on its own, it plays a role in modulating the underlying bioenergetics that support platelet activation. ashpublications.orgnih.govhaematologica.org Platelets rely on both glycolysis and oxidative phosphorylation for their energy needs. mdpi.com
Partial inhibition of mitochondrial complex V by a low dose of oligomycin has been shown to mimic the bioenergetic profile observed in certain pathological conditions, leading to mitochondrial hyperpolarization, increased reactive oxygen species (ROS) production, and subsequent platelet activation. ashpublications.org This suggests that a subtle disruption of mitochondrial function by oligomycin can be sufficient to prime platelets for activation. ashpublications.org
However, complete inhibition of platelet aggregation is typically only achieved when both glycolysis and oxidative phosphorylation are blocked simultaneously. mdpi.com For example, the combination of 2-deoxy-D-glucose (a glycolysis inhibitor) and oligomycin significantly inhibits platelet aggregation. mdpi.com This highlights the metabolic flexibility of platelets and the fact that inhibiting only one arm of ATP production may not be sufficient to block their function. mdpi.comresearchgate.net Oligomycin treatment alone can lead to a compensatory increase in glycolysis, as indicated by an enhanced extracellular acidification rate (ECAR), which helps to maintain ATP levels and support basic platelet functions. nih.govresearchgate.net
Table 2: Effects of Oligomycin on Platelet Function
| Parameter | Effect of Oligomycin Alone | Effect of Oligomycin in Combination with Glycolysis Inhibitor (2-DG) | Reference |
|---|---|---|---|
| Platelet Aggregation | Minimal inhibition | Significant inhibition | mdpi.comresearchgate.net |
| Mitochondrial Respiration (OCR) | Decreased | Profound inhibition | researchgate.net |
| Glycolysis (ECAR) | Increased | Profound inhibition | researchgate.net |
| Intraplatelet ATP | Slightly decreased | Significantly decreased | researchgate.net |
| P-selectin expression (activation marker) | Increased at low doses | Not specified | ashpublications.org |
Oligomycin potently inhibits steroid biosynthesis, specifically testosterone (B1683101) and progesterone (B1679170) synthesis, in both primary and tumor Leydig cells. nih.govoup.com This inhibition is a direct consequence of its effect on mitochondrial ATP synthesis. The process of steroidogenesis is highly energy-dependent, and a reduction in cellular ATP levels significantly impairs this function. nih.gov
Treatment of Leydig cells with oligomycin leads to a significant decrease in cellular ATP levels. nih.govconicet.gov.ar This ATP depletion affects key steps in steroidogenesis, including the expression of the steroidogenic acute regulatory (StAR) protein. oup.com StAR protein is crucial for the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria, which is the rate-limiting step in steroid production. oup.comresearchgate.net Oligomycin has been shown to reduce both the 37- and 30-kDa forms of StAR protein post-transcriptionally, without affecting StAR mRNA expression. oup.com
Interestingly, while oligomycin inhibits steroid production, it does not significantly affect the mitochondrial membrane potential (ΔΨm) in Leydig cells. nih.govoup.com This distinguishes its mechanism from other mitochondrial inhibitors that act by depolarizing the mitochondrial membrane.
Exploration of Non-Mitochondrial Targets and Effects
While the primary target of oligomycin is mitochondrial ATP synthase, there is evidence to suggest that it may have off-target effects, particularly on store-operated channels (SOCs). nih.gov SOCs are a class of plasma membrane calcium channels that are activated upon the depletion of intracellular calcium stores, playing a critical role in calcium signaling in various cell types. csic.es
Studies have shown that oligomycin can inhibit SOC-mediated Ca²⁺ influx and the associated Ca²⁺-release-activated Ca²⁺ current (Icrac) at concentrations significantly higher than those required to block mitochondrial ATP production. nih.gov Several pieces of evidence support a mechanism of action that is independent of its effects on mitochondria:
The concentration of oligomycin needed to inhibit SOCs is about 50-fold higher than that needed to inhibit mitochondrial function. nih.gov
The potency ranking of different oligomycin isoforms (A, B, and C) for inhibiting SOCs differs from their ranking for inhibiting mitochondrial ATP synthase. nih.gov
Oligomycin can block Icrac even when intracellular ATP concentrations are held constant, suggesting the effect is not secondary to ATP depletion. nih.gov
The inhibition of Icrac by oligomycin persists under conditions where effects secondary to membrane polarization or ion pump activity are experimentally controlled. nih.gov
This suggests that oligomycin may directly interact with SOCs or a closely related regulatory component. nih.gov However, it is also noted that mitochondrial depolarization by other means can affect SOCE, suggesting a complex relationship between mitochondrial function and calcium channel activity. pnas.orgnih.gov For instance, mitochondria located near SOCs can buffer local Ca²⁺ concentrations, preventing the Ca²⁺-dependent inactivation of the channels. csic.espnas.org
Biosynthesis and Structural Diversity of Oligomycins
Biosynthetic Pathways in Producing Microorganisms (e.g., Streptomyces spp.)
Oligomycins are synthesized by Streptomyces species, such as Streptomyces diastatochromogenes and Streptomyces avermitilis, through a pathway involving a type I modular polyketide synthase (PKS) system. wikipedia.orga-z.luagscientific.com The biosynthesis begins with simple carbon precursors like acetate, propionate, and butyrate, which are assembled piece by piece into the complex oligomycin (B223565) structure. agscientific.com The biosynthetic gene cluster for oligomycins contains the genes encoding the PKS enzymes as well as those involved in subsequent modifications of the polyketide chain. researchgate.net
In Streptomyces avermitilis, the oligomycin biosynthetic gene cluster includes the olmA gene, which encodes the oligomycin PKS. researchgate.net This cluster also contains genes responsible for post-PKS modifications, such as those encoding a thioesterase (olmC) and a cytochrome P450 (olmB). researchgate.net The production of oligomycins can be influenced by the cultivation conditions and genetic modifications of the producing strain. For instance, inactivation of genes involved in the biosynthesis of other secondary metabolites, like avermectins, has been shown to increase the yield of oligomycin A. researchgate.net
The formation of the characteristic spiroacetal structure in some oligomycins is catalyzed by a dedicated spiroacetal cyclase, such as OlmO in the oligomycin biosynthetic pathway. cam.ac.uk Deletion of the gene encoding this enzyme results in the accumulation of oligomycin-like metabolites that lack the spiroacetal moiety. cam.ac.uk
Characterization of the Type I Modular Polyketide Synthase (PKS) System
The biosynthesis of the oligomycin carbon skeleton is governed by a large, multifunctional Type I modular polyketide synthase (PKS). a-z.lunih.govplos.org This enzymatic complex is organized into modules, with each module responsible for one cycle of chain elongation. A minimal PKS module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. plos.orgoup.com The AT domain selects the specific extender unit, such as malonyl-CoA or methylmalonyl-CoA, which determines the structure of the final polyketide. plos.org
The oligomycin PKS in Streptomyces avermitilis is encoded by the olmA gene and is comprised of 17 modules with 79 catalytic domains. researchgate.net The linear arrangement of these modules dictates the sequential addition of two-carbon units to the growing polyketide chain. The domains within each module, including ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the degree of reduction at each elongation step, leading to the complex stereochemistry of the oligomycin molecule. plos.orgoup.com Phylogenetic analysis of the KS domains from various Streptomyces PKS systems, including that of oligomycin, reveals evolutionary relationships and the potential for creating hybrid PKS systems to generate novel polyketides. plos.org
Discovery and Biochemical Characterization of Novel Oligomycin Derivatives
Research into oligomycins has led to the discovery and characterization of a variety of derivatives, each with distinct structural features and biological activities.
Several oligomycin isomers, designated as Oligomycin A through G, have been identified. biorxiv.orgnih.gov These isomers differ in their substitution patterns around the macrolide ring. For example, Oligomycin D, also known as Rutamycin A, has specific hydroxyl and methyl group arrangements that distinguish it from other oligomycins. wikipedia.org
The different isomers exhibit varying degrees of biological activity. fermentek.com Oligomycin A is a potent and selective inhibitor of the F1F0-ATP synthase in mitochondria, a key enzyme in cellular energy production. fermentek.com It achieves this by blocking the proton channel (F0 subunit) of the enzyme. fermentek.comagscientific.com Oligomycin B is a less selective inhibitor of ATP synthases. fermentek.com The specific structural differences between the isomers are thought to be responsible for their distinct biochemical specificities and potencies. nih.govgriffith.edu.au
Table 1: Known Oligomycin Isomers and Their Distinguishing Features
| Isomer | Distinguishing Feature(s) |
|---|---|
| Oligomycin A | Potent and selective inhibitor of mitochondrial F1F0-ATP synthase. fermentek.com |
| Oligomycin B | Nonselective inhibitor of ATP synthases. fermentek.com |
| Oligomycin C | A component of the oligomycin complex. fermentek.com |
| Oligomycin D (this compound A) | Characterized by specific hydroxyl and methyl group arrangements. wikipedia.org |
| Oligomycin E | Contains a unique substitution pattern. wikipedia.org |
| Oligomycin F | Has an ethyl group at a specific position instead of a methyl group. wikipedia.org |
| Oligomycin G | A distinct isomer with its own characteristic structure. researchgate.net |
This table is generated based on available data and may not be exhaustive.
Peptidoglycan is an essential component of the bacterial cell wall, and its biosynthesis is a well-established target for antibiotics. frontiersin.orgresearchgate.net Recently, an alternative pathway for peptidoglycan biosynthesis has been discovered in some bacteria, including the plant pathogen Xanthomonas oryzae. researchgate.net This pathway utilizes different enzymes compared to the classical pathway, presenting a new target for the development of specific inhibitors. researchgate.net
In a search for inhibitors of this alternative pathway, a new oligomycin-class polyketide was identified from the culture broth of Micromonospora sp. K18-0097. researchgate.nethokudai.ac.jp This novel compound was found to specifically inhibit the MurD2 reaction, a key step in the alternative peptidoglycan biosynthesis pathway. researchgate.net This discovery highlights the potential of oligomycin derivatives as a source of new antibacterial agents with novel mechanisms of action, targeting pathways that are not inhibited by current antibiotics. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of Oligomycin D and Analogs
Elucidation of Key Structural Determinants for ATP Synthase Binding and Inhibition
The inhibitory action of oligomycins stems from their ability to bind to the F₀ portion of the ATP synthase, a membrane-embedded complex responsible for proton translocation. agscientific.comnih.gov This binding event physically obstructs the proton channel, thereby halting the synthesis of ATP. agscientific.com High-resolution crystal structures and mutagenesis studies have pinpointed the specific binding site and the critical structural features of the oligomycin (B223565) molecule required for this interaction.
Key Binding Site Residues: The binding site for oligomycin is located on the surface of the c-subunit ring of the F₀ motor. researchgate.netnih.gov The drug molecule wedges itself between two adjacent c-subunits, effectively locking the ring and preventing its rotation, which is essential for proton transport and subsequent ATP synthesis. nih.gov The interaction is characterized by:
Hydrophobic Contacts: The majority of the interactions between oligomycin and the c-ring are hydrophobic in nature, involving the large macrolide ring of the inhibitor. researchgate.netnih.gov
Hydrogen Bonding: A crucial hydrogen bond is formed between the inhibitor and the carboxyl side chain of a highly conserved glutamate (B1630785) residue (Glu59 in yeast) on the c-subunit. researchgate.netnih.gov This interaction is mediated by a bridging water molecule. researchgate.netnih.gov By locking this essential carboxyl group in a specific conformation, oligomycin shields it from the aqueous environment of the proton half-channel, thereby blocking proton translocation. nih.gov
Structural Determinants of Oligomycin D: The molecular architecture of Oligomycin D is integral to its inhibitory function. The key determinants include:
The 26-Membered Macrolide Ring: This large ring structure provides the necessary scaffold for extensive hydrophobic interactions with the surface of the c-subunit ring. nih.govresearchgate.net
The Spiroketal Moiety: This rigid, fused ring system is a characteristic feature of oligomycins and is crucial for orienting the molecule correctly within the binding pocket. nih.gov Limited SAR studies on Oligomycin A have shown that substitutions on the spiroketal ring can result in compounds that retain significant activity. nih.gov
The Hydroxyl Groups: Specific hydroxyl groups on the oligomycin molecule participate in critical hydrogen bonding. The high-resolution crystal structure of oligomycin bound to the c-ring highlights the importance of the C28-hydroxyl group in forming the water-mediated hydrogen bond with Glu59. researchgate.netnih.govsurrey.ac.uk
Mutagenesis studies in yeast have confirmed the importance of these interactions, showing that mutations in the c-subunit can confer resistance to oligomycin. asm.orgmdpi.com The amino acid residues that constitute the oligomycin-binding site are perfectly conserved between yeast and humans, which explains the potent effect of these compounds on mitochondrial ATP synthase in a wide range of eukaryotes. researchgate.netnih.gov
Comparative Analysis of Inhibitory Potency and Selectivity among Oligomycin Analogs
The oligomycin class comprises several naturally occurring analogs, including Oligomycins A, B, C, D, E, and F, which differ in the substituents on the macrolide ring. asm.orgwikipedia.org These subtle structural variations can lead to significant differences in their biological activity and inhibitory potency.
Oligomycin A is generally considered a potent inhibitor of mitochondrial ATP synthase. Oligomycin D (Rutamycin) is structurally very similar to Oligomycin A but lacks a methyl group at the C26 position. wikipedia.org Studies comparing different oligomycins have revealed variations in their inhibitory strength. For instance, in a study on the wheat blast fungus Magnaporthe oryzae Triticum, Oligomycin F demonstrated stronger mycelial growth inhibition than Oligomycin B. plos.org At a concentration of 2 μ g/disk , Oligomycin F caused 73.9% inhibition, whereas Oligomycin B caused 57.1% inhibition. plos.org
Furthermore, the rank order of potency for inhibiting different cellular targets can vary among the analogs. One study found that the order of potency for Oligomycins A, B, and C in inhibiting store-operated Ca²⁺ channels was different from their known rank order for inhibiting mitochondrial function, suggesting a degree of selectivity in their off-target effects. nih.gov
Chemical modifications of the natural structures have also been explored. The synthesis of 33-dehydrooligomycin A, an analog of Oligomycin A with a ketone group in the side chain, resulted in a compound with altered potency against different cancer cell lines compared to the parent molecule. nih.govresearchgate.net
Table 1: Comparative Inhibitory Activity of Oligomycin Analogs This table summarizes findings on the relative potency of different oligomycin analogs from various studies. Direct comparison of IC₅₀ values is often challenging due to different experimental systems and conditions.
| Analog | Structural Difference from Oligomycin A | Observed Inhibitory Activity | Source(s) |
| Oligomycin B | Carbonyl at C28 instead of hydroxyl | Generally potent; showed less inhibition of fungal growth compared to Oligomycin F. | wikipedia.orgplos.org |
| Oligomycin C | Lacks the hydroxyl group at C28 | Potent inhibitor. | wikipedia.org |
| Oligomycin D (this compound) | Lacks a methyl group at C26 | Potent inhibitor of F₁F₀-ATPase. | agscientific.comwikipedia.org |
| Oligomycin F | Ethyl group at C25 instead of methyl | Showed stronger inhibition of fungal growth than Oligomycin B. | wikipedia.orgplos.org |
| 33-Dehydrooligomycin A | Ketone at C33 instead of hydroxyl | ~3.7 times more potent against K-562 cells and ~1.7 times less potent against HCT116 cells compared to Oligomycin A. | nih.gov |
This is an interactive table. You can sort and filter the data.
Rational Design Principles for Modifying Inhibitory Characteristics
The detailed understanding of the oligomycin binding site on the ATP synthase c-ring provides a solid foundation for the rational design of novel inhibitors with improved potency, selectivity, and pharmacological properties. researchgate.netnih.gov
Targeting a Conserved Drug-Binding Site: The high-resolution crystal structure of the oligomycin-c-ring complex reveals a well-defined "drug-binding site." researchgate.netnih.gov Genetic studies suggest that this site overlaps with the binding sites of other antibiotics, including those effective against Mycobacterium tuberculosis. researchgate.netnih.gov This "common drug-binding site" represents a prime target for structure-based drug design. nih.gov
Exploiting Species-Specific Differences: A key principle for rational design is exploiting the structural differences between the target in pathogenic organisms and in humans. The amino acid residues forming the oligomycin-binding site are highly conserved between yeast and humans but differ significantly in many bacteria. researchgate.netnih.gov This difference explains why oligomycins are potent against eukaryotic mitochondria but have little to no effect on many bacterial ATP synthases. asm.org By designing molecules that specifically target the unique features of the bacterial or fungal c-ring, it is possible to develop selective antibiotics with reduced host toxicity. mdpi.com
Principles for Modification: Based on SAR studies, several principles for modifying the oligomycin scaffold can be outlined:
Modification of the Side Chain: Studies involving side-chain substitutions (e.g., azide, triazole) on the spiroketal ring of Oligomycin A have produced analogs that retain potent activity against cancer cell lines. nih.gov This indicates that the side chain is a viable position for modification to potentially improve properties like solubility or cell permeability without losing core inhibitory function.
Preserving Key Interactions: Any modification must preserve the essential interactions with the c-ring, particularly the hydrophobic contacts of the macrolide ring and the critical hydrogen bond involving the C28-hydroxyl group (or its equivalent). researchgate.netnih.gov
Scaffold Simplification: While the complex oligomycin structure is effective, designing smaller, synthetically more accessible molecules that mimic the key binding interactions is a major goal. This involves creating simplified scaffolds that present the crucial pharmacophores in the correct spatial orientation to bind to the c-subunit target site. acs.org
By applying these principles, researchers aim to develop new generations of ATP synthase inhibitors for various applications, from novel antibiotics to potential anticancer agents, leveraging the detailed structural and functional knowledge gained from studying Oligomycin D and its analogs. nih.govnih.gov
Oligomycin D As a Research Tool: Methodological Applications and Therapeutic Implications Pre Clinical, Mechanistic
Quantification of Mitochondrial Respiration Parameters in in vitro and Cellular Models
Oligomycin (B223565) D is central to the widely used "Mito Stress Test" assay, often performed using extracellular flux analyzers. toku-e.comnih.gov This methodology allows for the real-time measurement of oxygen consumption rate (OCR), providing a dynamic profile of mitochondrial respiration. nih.gov The sequential addition of mitochondrial inhibitors, with Oligomycin D playing a key role, enables the quantification of several key parameters of mitochondrial function. jove.comnih.govresearchgate.netplos.org
Measurement of ATP-Linked Respiration
The initial step in dissecting mitochondrial respiration often involves measuring the basal OCR, which represents the cell's energetic demand under baseline conditions. nih.gov The subsequent injection of Oligomycin D inhibits ATP synthase, the enzyme responsible for producing ATP via oxidative phosphorylation. toku-e.comportlandpress.com This inhibition causes a rapid decrease in OCR. nih.gov The magnitude of this decrease is a direct measure of the respiration that was coupled to ATP synthesis. nih.govnih.govresearchgate.net This parameter, known as ATP-linked respiration, quantifies the portion of basal respiration dedicated to cellular energy production. nih.govportlandpress.com In many cell types, ATP-linked respiration accounts for approximately 80% of the basal respiratory rate. nih.gov
Assessment of Proton Leak
Following the inhibition of ATP synthase by Oligomycin D, the remaining oxygen consumption is not entirely eliminated. nih.govnih.gov This residual OCR is attributed to a phenomenon known as proton leak, where protons re-enter the mitochondrial matrix without passing through the ATP synthase. portlandpress.comnih.gov This process consumes the proton motive gradient but does not result in ATP production. portlandpress.comphysiology.org The rate of oxygen consumption in the presence of Oligomycin D, after subtracting non-mitochondrial oxygen consumption, therefore, provides a quantifiable measure of the proton leak. researchgate.netportlandpress.com An elevated proton leak can be indicative of mitochondrial damage or uncoupling. nih.govnih.gov
Determination of Spare Respiratory Capacity
While Oligomycin D is used to determine ATP-linked respiration and proton leak, its application is also integral to calculating the spare respiratory capacity (SRC). plos.orgresearchgate.net After inhibiting ATP synthesis with Oligomycin D, a chemical uncoupler like FCCP is added. This dissipates the proton gradient and pushes the electron transport chain to its maximum capacity. nih.gov The SRC is then calculated as the difference between this maximal respiration rate and the initial basal respiration rate. nih.govplos.orgnih.gov This value represents the cell's ability to respond to an increased energy demand and is a key indicator of cellular fitness and bioenergetic flexibility. nih.govplos.org However, some studies suggest that the presence of Oligomycin D can lead to an underestimation of the maximal ETS capacity and, consequently, the SRC. plos.org
Assessment of Cellular Bioenergetic Organization and Metabolic Plasticity in Disease Models (e.g., Cancer)
Oligomycin D is a valuable tool for probing the bioenergetic landscape of cancer cells, which often exhibit significant metabolic reprogramming. By inhibiting oxidative phosphorylation (OXPHOS), Oligomycin D forces cells to rely more heavily on glycolysis for ATP production, revealing their metabolic dependencies. nih.govnih.gov
Research has shown that upon treatment with Oligomycin D, cancer cells with a high dependence on OXPHOS experience a transient drop in ATP levels and activation of AMP-activated protein kinase (AMPK). nih.govnih.gov These cells then adapt by increasing their glycolytic rate to restore ATP homeostasis. nih.govnih.gov In contrast, glycolysis-dominant cancer cells show minimal energy stress in response to Oligomycin D. nih.govnih.gov This differential response allows researchers to classify the bioenergetic organization of various cancer cell lines. nih.gov For instance, studies have demonstrated that inhibiting mitochondrial respiration with Oligomycin D induces a shift towards a more glycolytic phenotype in cancer cells, a key aspect of their metabolic plasticity. pnas.orgnih.gov This forced metabolic switch can also be used to identify potential therapeutic vulnerabilities, as cells with limited glycolytic capacity may be more susceptible to OXPHOS inhibition. oncotarget.compnas.org
The table below summarizes the effects of Oligomycin D on the bioenergetics of different cancer cell types, highlighting their metabolic plasticity.
| Cell Line/Model | Effect of Oligomycin D | Observed Metabolic Shift | Reference |
| Various Cancer Cell Lines | Inhibition of OXPHOS activity within 1 hour. | Increased glycolysis to varying extents. | nih.govnih.gov |
| OXPHOS-dependent LKB1 wild type cells | 5-8% drop in ATP, transient AMPK activation. | Sustained elevation of glycolysis. | nih.govnih.gov |
| Mesenchymal Cancer Cells (PC3-EMT) | Inhibition of mitochondrial ATP synthesis. | Highest glycolytic capacity and reserve. | oncotarget.com |
| Triple-Negative Breast Cancer (TNBC) cells | Reduction in respiration. | Simultaneous increase in glycolysis (ECAR). | pnas.org |
| Organotypic Cancer Cultures | Inhibition of ATP Synthase. | Twofold increased uptake of glucose analog. | nih.gov |
Applications in Investigating Mitochondrial Dysfunction and Pathophysiology
Oligomycin D plays a crucial role in studies aimed at understanding the contribution of mitochondrial dysfunction to various diseases. By selectively inhibiting ATP synthase, it allows researchers to unmask latent mitochondrial defects that may not be apparent under basal conditions. nih.govpnas.org
In studies of Ullrich congenital muscular dystrophy (UCMD), for example, Oligomycin D treatment revealed an underlying mitochondrial dysfunction in patient-derived myoblasts. pnas.org While healthy cells hyperpolarize their mitochondrial membrane in response to Oligomycin D, UCMD cells showed mitochondrial depolarization, suggesting that their membrane potential is maintained by the reverse action of ATP synthase, consuming glycolytic ATP. pnas.org This anomalous response pointed to a respiratory deficiency and the involvement of the mitochondrial permeability transition pore (PTP). pnas.org
Similarly, in human chondrocytes, Oligomycin D is used to induce mitochondrial dysfunction to study its role in conditions like osteoarthritis. nih.gov Treatment with Oligomycin D leads to decreased mitochondrial membrane potential, increased reactive oxygen species (ROS) production, and reduced autophagy. nih.gov Furthermore, research in gastric cancer cells has shown that Oligomycin D-induced mitochondrial dysfunction can enhance resistance to cisplatin (B142131) by increasing the expression of the xCT cystine/glutamate (B1630785) antiporter and intracellular glutathione (B108866) levels. oncotarget.com
The table below details research findings on the use of Oligomycin D to investigate mitochondrial pathophysiology.
| Disease/Cell Model | Key Finding with Oligomycin D | Implication for Pathophysiology | Reference |
| Ullrich Congenital Muscular Dystrophy (UCMD) | Caused mitochondrial depolarization in patient myoblasts. | Revealed latent mitochondrial dysfunction and reliance on reverse ATP synthase activity. | pnas.org |
| Human Chondrocytes | Induced mitochondrial dysfunction (decreased membrane potential, increased ROS). | Provided a model to study the link between mitochondrial health and cartilage degeneration. | nih.gov |
| Human Gastric Cancer Cells | Enhanced cisplatin resistance. | Showed that mitochondrial dysfunction can activate protective pathways against chemotherapy. | oncotarget.com |
| Sjögren's Disease T cells | Revealed significantly decreased ATP-linked respiration. | Indicated mitochondrial dysfunction as a feature of the disease. | bmj.com |
| Neurons (excitotoxicity model) | Inhibition of ATP synthase was toxic in the presence of glutamate. | Showed that vulnerability is determined by spare respiratory capacity. | jneurosci.org |
Use in Structural Biology and Enzyme Kinetics Studies
Oligomycin D's high specificity for the F1Fo-ATP synthase has made it an invaluable tool in structural biology and enzyme kinetics. microbialcell.comnih.gov For decades, the precise binding site of Oligomycin on the Fo subunit was elusive. nih.gov High-resolution crystal structures have now revealed that Oligomycin binds to the surface of the c-subunit ring of the mitochondrial ATP synthase. nih.govnih.govresearchgate.net It makes contact with two adjacent c-subunits, effectively locking the ring and preventing the proton translocation that drives ATP synthesis. nih.govnih.gov
The structure shows that the essential carboxyl side chain of a glutamate residue (Glu59 in yeast) in the c-ring forms a hydrogen bond with Oligomycin via a bridging water molecule, shielding it from the aqueous environment. nih.govnih.gov This detailed structural information explains the inhibitory mechanism at a molecular level. nih.gov The amino acid residues at the Oligomycin-binding site are highly conserved between yeast and humans but differ significantly from those in bacteria, explaining the differential sensitivity of mitochondrial versus bacterial ATP synthases. nih.gov
In the field of enzyme kinetics, Oligomycin D is used to differentiate between the coupled and uncoupled activities of ATP synthase. biologists.comroyalsocietypublishing.org The sensitivity of ATP hydrolysis to Oligomycin indicates the degree to which the F1 and Fo domains are functionally coupled. royalsocietypublishing.org Studies have also used Oligomycin to investigate the effects of other molecules, like the organotin tributyltin, on the enzyme's function and its sensitivity to inhibitors. nih.govresearchgate.net These kinetic studies, facilitated by Oligomycin D, provide insights into the complex regulation and mechanics of this vital molecular machine. biologists.com
| Study Area | Application of Oligomycin D | Key Finding | Reference |
| Structural Biology (X-ray Crystallography) | Co-crystallization with yeast mitochondrial ATP synthase c-ring. | Revealed binding to the surface of the c-ring, blocking proton translocation by locking the essential carboxyl group. | nih.govnih.gov |
| Enzyme Kinetics | Inhibition of ATP hydrolysis to measure coupling. | Demonstrated that sensitivity to Oligomycin reflects the structural and functional integrity of the F1Fo complex. | royalsocietypublishing.org |
| Enzyme Kinetics | Investigation of inhibitor interactions. | Showed that tributyltin-induced desensitization to Oligomycin is due to thiol oxidation. | nih.govresearchgate.net |
| Comparative Biology | Comparison of binding site residues. | Explained the differential sensitivity between mitochondrial and bacterial ATP synthases. | nih.gov |
Pre-clinical and Mechanistic Studies for Therapeutic Strategy Development
Oligomycin D, a macrolide antibiotic isolated from Streptomyces species, serves as a critical research tool due to its specific inhibition of mitochondrial F1F0-ATP synthase. toku-e.comagscientific.com This mechanism of action allows for the targeted disruption of cellular energy metabolism, providing a powerful method to investigate and potentially manipulate pathological processes. Pre-clinical and mechanistic studies have leveraged Oligomycin D to explore therapeutic strategies across various diseases, primarily by targeting cellular metabolism and related processes.
Targeting Cancer Cell Metabolism via OXPHOS Inhibition
A hallmark of many cancer cells is their altered metabolism, often characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov However, a growing body of evidence indicates that oxidative phosphorylation (OXPHOS) also plays a crucial role in cancer cell survival, proliferation, and metastasis, making it a viable therapeutic target. spandidos-publications.comresearchgate.net Oligomycin D, by directly inhibiting the F1F0-ATP synthase, effectively shuts down mitochondrial ATP production, forcing cells to rely on alternative energy pathways and revealing their metabolic dependencies. toku-e.comnih.gov
Research has shown that the response of cancer cells to Oligomycin D-induced OXPHOS inhibition is heterogeneous. nih.gov In glycolysis-dominant cancer cells, the impact of oligomycin on energy balance and cell growth is minimal. nih.gov Conversely, cancer cells that are highly dependent on OXPHOS for their energy supply experience significant metabolic stress, leading to growth inhibition. nih.gov For instance, studies on various cancer cell lines, including leukemia and breast cancer, have demonstrated that sensitivity to oligomycin correlates with a higher dependence on OXPHOS. spandidos-publications.comresearchgate.net In some cancer models, such as KRAS-driven pancreatic cancer, resistant cells that survive initial targeted therapies exhibit a heightened reliance on mitochondrial respiration. mdanderson.org Treatment with the OXPHOS inhibitor oligomycin was found to reduce the ability of these resistant cells to form tumors and increased survival in mouse models. mdanderson.org
The inhibition of OXPHOS by oligomycin triggers a cascade of cellular responses. In OXPHOS-dependent cells, it can cause a transient drop in ATP levels and activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.govnih.gov Even after AMPK activation subsides, these cells maintain a state of elevated glycolysis to compensate for the loss of mitochondrial ATP production. nih.govnih.gov However, this metabolic adaptation is often insufficient to support normal growth rates. nih.gov Furthermore, oligomycin-induced OXPHOS inhibition can enhance the efficacy of other anticancer agents. For example, it has been shown to bypass doxorubicin (B1662922) resistance in HepG2 cells by blocking the activity of the ATP-dependent drug efflux pump, P-glycoprotein, and subsequently triggering apoptosis. toku-e.comtoku-e.com
The table below summarizes key findings from pre-clinical studies on the effects of Oligomycin D on cancer cell metabolism.
| Cell Line/Model | Key Findings | Reference |
| Various Cancer Cell Lines | Oligomycin (100 ng/ml) completely inhibits OXPHOS, leading to growth inhibition in OXPHOS-dependent cells but not in glycolysis-dominant cells. nih.gov | nih.gov |
| Leukemia Cell Lines (NB4, THP-1) | THP-1 cells, identified as 'OXPHOS' leukemia cells, were sensitive to oligomycin, unlike the 'glycolytic' NB4 cells. spandidos-publications.com | spandidos-publications.com |
| Pancreatic Cancer (KRAS-mutant) | Resistant cancer cells showed increased reliance on mitochondrial respiration and were vulnerable to the OXPHOS inhibitor oligomycin. mdanderson.org | mdanderson.org |
| Doxorubicin-Resistant HepG2 Cells | Oligomycin blocked P-glycoprotein activity, bypassing drug resistance and inducing apoptosis. toku-e.com | toku-e.com |
| Prostate Cancer (VCAP, LNCaP) | Oligomycin induced significant apoptosis in VCAP and LNCaP cells under specific conditions, highlighting a complex interplay with androgen signaling. biorxiv.org | biorxiv.org |
Development of Novel Antimicrobial Agents (e.g., against Mycobacterium tuberculosis, Fungi, Plant Pathogens)
The F1F0-ATP synthase is a highly conserved enzyme, but structural differences exist between the mitochondrial enzyme in humans and its counterpart in various pathogens, presenting an opportunity for selective targeting. researchgate.netnih.gov Oligomycin D's ability to inhibit this enzyme has spurred research into its potential as a scaffold for developing novel antimicrobial agents. agscientific.com
Against Mycobacterium tuberculosis
The ATP synthase of Mycobacterium tuberculosis (Mtb) is an essential enzyme for the bacterium's survival and has been validated as a drug target. mdpi.com While oligomycin itself is not selective enough for clinical use against Mtb due to its inhibition of human mitochondrial ATP synthase, its binding site on the c-subunit of the enzyme is of significant interest. mdpi.comnih.gov Genetic studies and structural analysis have revealed that the oligomycin-binding site overlaps with that of other antibiotics, including diarylquinolines like bedaquiline, which are effective against Mtb. researchgate.netnih.gov This "drug-binding site" is considered a promising target for the rational design of new anti-tuberculosis drugs with improved selectivity and efficacy. researchgate.netnih.gov
Against Fungi and Plant Pathogens
Oligomycins, including Oligomycin D, exhibit broad-spectrum antifungal activity. toku-e.comagscientific.comnih.gov They have been shown to be effective against a range of fungi and oomycetes. nih.govplos.org Pre-clinical studies have demonstrated the potent inhibitory effects of oligomycins on various developmental stages of fungal pathogens that are critical for infection, such as mycelial growth, conidia germination, and appressoria formation. nih.govplos.org
For example, oligomycins have been shown to inhibit the growth of Magnaporthe oryzae Triticum, the fungus responsible for the devastating wheat blast disease. nih.govplos.orgplos.org In vitro studies have detailed the dose-dependent inhibition of mycelial growth and have also documented morphological changes in the fungal hyphae upon treatment with oligomycins. plos.org Similarly, research on Botrytis cinerea, a broad host range pathogenic fungus causing grey mold disease, has shown that oligomycins can effectively inhibit spore germination and protect plants from infection. asm.org These findings underscore the potential of using oligomycins or their derivatives as bio-fungicides for crop protection. asm.orgbiorxiv.org
The table below presents a summary of the antimicrobial activities of oligomycins from pre-clinical research.
| Target Organism | Key Findings | Reference |
| Mycobacterium tuberculosis | The oligomycin-binding site on ATP synthase is a target for new antibiotics. researchgate.netnih.gov | researchgate.netnih.gov |
| Magnaporthe oryzae Triticum | Oligomycins inhibit mycelial growth and other key pathogenic processes. nih.govplos.org | nih.govplos.org |
| Botrytis cinerea | Oligomycins inhibit spore germination and protect Arabidopsis thaliana from disease. asm.org | asm.org |
| Various Fungi | Oligomycins show broad-spectrum antifungal activity against fungi like Rhodotorula glutinis and Aspergillus niger. toku-e.com | toku-e.com |
| Plasmopara viticola | Oligomycins show antagonistic effects against this oomycete, the causal agent of grapevine downy mildew. nih.gov | nih.gov |
Modulating Cellular Processes for Disease Intervention (e.g., Ischemia-Reperfusion Injury)
Ischemia-reperfusion (I/R) injury is a complex pathological condition that occurs when blood flow is restored to a tissue after a period of ischemia, leading to a cascade of events that cause further cell damage and death. nih.govnih.gov A key player in this process is the mitochondrion, particularly the opening of the mitochondrial permeability transition pore (mPTP). frontiersin.orgnih.gov The inhibition of F1F0-ATPase by Oligomycin D has been explored as a strategy to mitigate I/R injury.
During ischemia, the lack of oxygen halts the electron transport chain, leading to a drop in ATP levels. frontiersin.org Paradoxically, the reversal of F1F0-ATPase activity can further deplete cellular ATP through hydrolysis. jst.go.jp Pre-clinical studies in rat models of ischemic acute kidney injury have shown that pre-ischemic administration of oligomycin can attenuate renal injury. jst.go.jp This protective effect was associated with the suppression of ATP depletion during ischemia, suggesting that inhibiting the ATP hydrolytic activity of the F1F0-ATPase is a key mechanism. jst.go.jp
Furthermore, Oligomycin D, as an inhibitor of the F1F0-ATP synthase, can modulate the opening of the mPTP. nih.gov The c-subunit of the ATP synthase is considered a component of the mPTP, and oligomycin's interaction at this site can prevent the pore from opening. nih.govacs.org The opening of the mPTP is a critical event in reperfusion injury, leading to mitochondrial swelling, rupture, and the release of pro-apoptotic factors. nih.govnih.gov By inhibiting mPTP opening, oligomycin can help preserve mitochondrial integrity and enhance cell survival following reperfusion. nih.gov Research using in vitro models of I/R injury in human renal cells has confirmed that oligomycin acts as an inhibitor of mPTP opening, highlighting its potential for therapeutic intervention in conditions characterized by I/R injury. nih.gov
The table below outlines the key findings related to Oligomycin D's role in modulating cellular processes in the context of ischemia-reperfusion injury.
| Model System | Key Findings | Reference |
| Rat Model of Ischemic Acute Kidney Injury | Pre-ischemic oligomycin treatment attenuated renal injury by suppressing ATP depletion during ischemia in male rats. jst.go.jp | jst.go.jp |
| Human Renal Proximal Tubular Epithelial Cells | Oligomycin A was used as a positive control to demonstrate inhibition of mitochondrial permeability transition pore (mPTP) opening. nih.gov | nih.gov |
| Porcine Model of Myocardial Infarction | While not directly using Oligomycin D, this study highlights the central role of mitochondrial dysfunction in I/R injury, a process targeted by oligomycin. frontiersin.org | frontiersin.org |
Q & A
How to formulate hypothesis-driven research questions on Oligomycin D’s off-target effects?
Q. What methodologies confirm Oligomycin D’s specificity for ATP synthase in complex experimental systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
